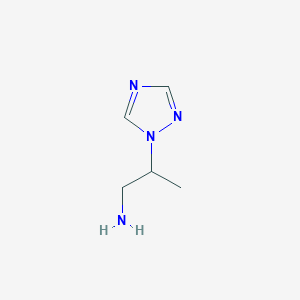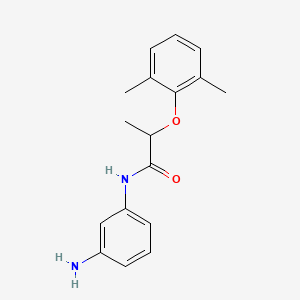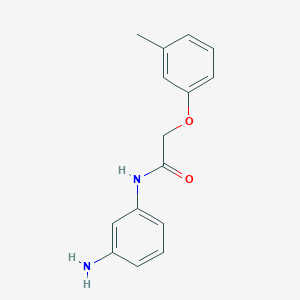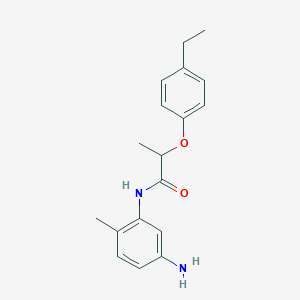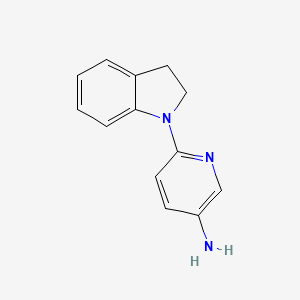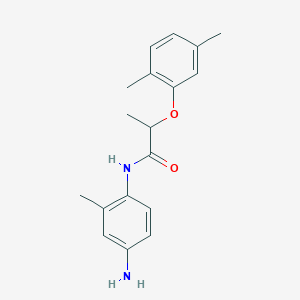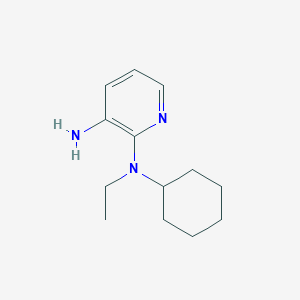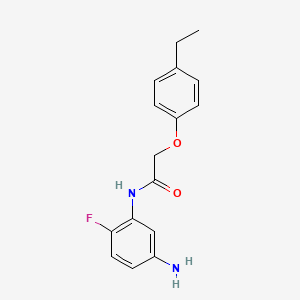
N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide, commonly referred to as NAF-2-EFA, is a synthetic compound with a wide range of potential applications in scientific research. It has been synthesized from a variety of starting materials and has been used in a number of laboratory experiments. NAF-2-EFA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide involves the reaction of 5-amino-2-fluoroaniline with 4-ethylphenol to form the intermediate 5-amino-2-fluoro-N-(4-ethylphenoxy)benzamide, which is then reacted with acetic anhydride to yield the final product.
Starting Materials
5-amino-2-fluoroaniline, 4-ethylphenol, acetic anhydride, sodium acetate, hydrochloric acid, sodium hydroxide, water, ethyl acetate
Reaction
Step 1: Dissolve 5-amino-2-fluoroaniline (1.0 eq) and 4-ethylphenol (1.2 eq) in a mixture of water and ethyl acetate (1:1 v/v) and add hydrochloric acid (1.2 eq). Stir the mixture at room temperature for 2 hours., Step 2: Add sodium hydroxide (1.2 eq) to the reaction mixture to adjust the pH to 9-10., Step 3: Extract the product with ethyl acetate and wash the organic layer with water., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 5-amino-2-fluoro-N-(4-ethylphenoxy)benzamide., Step 5: Dissolve the intermediate in acetic anhydride (1.2 eq) and add sodium acetate (1.2 eq). Stir the mixture at room temperature for 2 hours., Step 6: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate., Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 8: Evaporate the solvent to obtain the final product N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide.
科学的研究の応用
NAF-2-EFA has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug delivery. It has also been used in studies of cell signaling, gene regulation, and protein folding. Additionally, NAF-2-EFA has been used in studies of the effects of drugs on the brain and other organs.
作用機序
The mechanism of action of NAF-2-EFA is not fully understood, but it is thought to involve the inhibition of enzymes and the modulation of protein-protein interactions. NAF-2-EFA has been shown to inhibit the activity of enzymes such as proteases, kinases, and phosphatases. Additionally, NAF-2-EFA has been shown to modulate the interaction between proteins, which can affect the activity of the proteins involved.
生化学的および生理学的効果
NAF-2-EFA has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, modulate protein-protein interactions, and affect the expression of genes. Additionally, NAF-2-EFA has been shown to have an effect on cell signaling pathways and the activity of receptors.
実験室実験の利点と制限
NAF-2-EFA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be monitored using TLC and identified using NMR spectroscopy. Additionally, it is relatively stable and can be stored for extended periods of time. However, NAF-2-EFA also has some limitations for use in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents. Additionally, it can be toxic in high concentrations and should be handled with care.
将来の方向性
NAF-2-EFA has a wide range of potential applications in scientific research. Potential future directions for research include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, NAF-2-EFA could be used in studies of drug delivery and drug targeting. Finally, NAF-2-EFA could be used in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQSLNFEJJXMBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)
